[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1803567-40-9
VCID: VC7953438
InChI: InChI=1S/C6H5ClF3NO2S2/c1-3-11-5(6(8,9)10)4(14-3)2-15(7,12)13/h2H2,1H3
SMILES: CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F
Molecular Formula: C6H5ClF3NO2S2
Molecular Weight: 279.7

[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride

CAS No.: 1803567-40-9

Cat. No.: VC7953438

Molecular Formula: C6H5ClF3NO2S2

Molecular Weight: 279.7

* For research use only. Not for human or veterinary use.

[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride - 1803567-40-9

Specification

CAS No. 1803567-40-9
Molecular Formula C6H5ClF3NO2S2
Molecular Weight 279.7
IUPAC Name [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride
Standard InChI InChI=1S/C6H5ClF3NO2S2/c1-3-11-5(6(8,9)10)4(14-3)2-15(7,12)13/h2H2,1H3
Standard InChI Key NLACIVCDBBHNKM-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F
Canonical SMILES CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3-thiazole core substituted at the 2-position with a methyl group and at the 4-position with a trifluoromethyl group. A methanesulfonyl chloride moiety (-SO₂Cl) is attached to the 5-position of the heterocycle. The molecular formula is C₆H₅ClF₃NO₂S₂, with a molecular weight of 279.69 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanesulfonyl chloride
SMILESCC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F
InChI KeyNLACIVCDBBHNKM-UHFFFAOYSA-N
CAS Number1803567-40-9

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides electrophilic reactivity for further functionalization .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Thiazole ring formationThiourea, α-bromoacetophenone, EtOH, reflux
2TrifluoromethylationTMSCF₃, CuI, DMF, 80°C
3SulfonationClSO₃H, CH₂Cl₂, 0°C → rt

Suppliers such as Enamine and CymitQuimica offer the compound at 95% purity, priced at 749.00 €/50mg and 2,169.00 €/500mg, respectively .

Physical and Chemical Properties

Physicochemical Data

The compound is typically supplied as a white to off-white powder with a melting point and boiling point yet to be comprehensively reported. Its storage requires temperatures below -10°C under inert conditions to prevent hydrolysis of the sulfonyl chloride group .

Table 3: Physicochemical Profile

PropertyValueSource
Molecular Weight279.69 g/mol
Purity≥95% (HPLC)
Storage-10°C, inert atmosphere

Reactivity

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively. The trifluoromethyl group is electron-withdrawing, stabilizing the thiazole ring against electrophilic attack .

Applications in Research and Industry

Pharmaceutical Intermediates

Thiazole sulfonyl chlorides are pivotal in constructing sulfonamide-based drugs. For example, sulfamethoxazole (a sulfonamide antibiotic) shares structural motifs with this compound. The trifluoromethyl group may improve blood-brain barrier penetration in CNS-targeted therapies .

Agrochemical Development

In agrochemistry, sulfonyl chlorides serve as precursors to herbicides and fungicides. The trifluoromethyl group’s hydrophobicity enhances leaf adhesion and rainfastness .

Material Science

The compound’s sulfur-rich structure could be explored in conductive polymers or metal-organic frameworks (MOFs), though such applications remain speculative without direct literature evidence .

PrecautionRecommendation
Personal ProtectionGloves, goggles, lab coat
First AidFlush eyes/skin with water, seek medical aid
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Environmental Impact

No ecotoxicity data are available, but sulfonyl chlorides generally require neutralization with bases (e.g., NaOH) before disposal to mitigate environmental release .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator